N~4~,N~4~-dimethyl-5-(4-phenoxyphenyl)-2,4-pyrimidinediamine
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Description
N~4~,N~4~-dimethyl-5-(4-phenoxyphenyl)-2,4-pyrimidinediamine, also known as PD173074, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are cell surface receptors that play a crucial role in cell growth and differentiation. PD173074 has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.
Scientific Research Applications
- GSLs play crucial roles in cell signaling, membrane organization, and immune responses. Researchers have found that this compound can inhibit GSL biosynthesis in cells and tissues. By modulating GSL levels, it may impact cellular processes and contribute to disease mechanisms .
- In cancer cells, 5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine induces cell cycle arrest and apoptosis. Understanding its effects on cancer cell growth and survival can provide insights into potential therapeutic strategies .
- The compound’s impact on immune responses and inflammation is an active area of study. Researchers investigate its effects on immune cell function, cytokine production, and inflammatory pathways. Insights gained from these studies may lead to novel immunomodulatory therapies .
- Researchers use this compound as a tool to study GSL-related processes. By identifying specific GSL targets affected by the compound, they can develop targeted therapies for various diseases, including cancer, neurodegenerative disorders, and infectious diseases .
- While 5-(4-phenoxyphenyl)-N4-[(piperidin-4-yl)methyl]pyrimidine-4,6-diamine has been relatively safe in scientific experiments, some studies suggest potential liver damage and alterations in lipid metabolism in animals. Ongoing research aims to understand its safety profile better.
- A related compound with a bromine atom has demonstrated antitubercular activity. Replacing a chlorine atom with a bromine atom led to a twofold increase in activity. This finding highlights the compound’s potential in tuberculosis drug development .
Glycosphingolipid (GSL) Biosynthesis Inhibition
Cancer Research
Immune and Inflammatory Modulation
Drug Development and Target Identification
Safety and Toxicity Assessment
Antitubercular Activity: (related compound):
properties
IUPAC Name |
4-N,4-N-dimethyl-5-(4-phenoxyphenyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-22(2)17-16(12-20-18(19)21-17)13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERSTBYMJVHVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1C2=CC=C(C=C2)OC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665990 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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